Carbon monosulfide

Vue d'ensemble

Description

Carbon monosulfide is a chemical compound with the formula CS . This diatomic molecule is unstable as a solid or a liquid, but it has been observed as a gas both in the laboratory and in the interstellar medium . The molecule resembles carbon monoxide with a strong bond between carbon and sulfur .

Synthesis Analysis

The ability to produce carbon monosulfide in gram quantities has led to the synthesis of novel compounds and to a more direct synthetic route for certain known compounds . A method for the stabilization of three forms of sulfur (ionic, saturated, and unsaturated), with different chemical modifiers (Zr, Pd and Ca) during sulfur measurement as carbon monosulfide (CS) by high-resolution continuum source graphite furnace molecular absorption spectrometry has been described .Molecular Structure Analysis

The molecule resembles carbon monoxide with a triple bond between carbon and sulfur . The molecule is not intrinsically unstable, but it tends to polymerize. This tendency reflects the greater stability of C–S single bonds .Chemical Reactions Analysis

Carbon monosulfide is found to be a common intermediate in the thermal decomposition of carbon disulfide and other sulfur compounds . It has been observed as a ligand in some transition metal complexes .Physical And Chemical Properties Analysis

Carbon monosulfide has a molar mass of 44.07 g·mol−1 and appears as a reddish crystalline powder . It is insoluble in water . The molecule has been observed in interstellar space and is found to be a common intermediate in the thermal decomposition of carbon disulfide and other sulfur compounds .Applications De Recherche Scientifique

Millimeter Wave Spectroscopy of Unstable Molecular Species : Carbon monosulfide isotopologues CS32 and CS34 have been studied using millimeter wave spectroscopy, which is crucial for understanding short-lived molecules (Kewley et al., 1963).

Nanostructure Formation : Carbon monosulfide can form a variety of layered nanostructures, such as chain arrays and monolayers. These structures are interesting for their semiconducting properties and potential in nanotechnology applications (Alonso-Lanza et al., 2017).

Electronic State Study : Detailed ab initio studies have been conducted on the low-lying electronic states of carbon monosulfide, providing insights into its electronic structure and potential for various applications (Li et al., 2013).

Atmospheric Chemistry : Carbon monosulfide may contribute to atmospheric chemistry, particularly in the formation of compounds like OCS and SO2, which are significant in understanding environmental and atmospheric processes (Sze & Ko, 1981).

Photodissociation Studies : Studies on carbon monosulfide fragments generated by CS2 photodecomposition provide insights into vibrational and rotational levels, important for spectroscopic analysis and understanding molecular dynamics (Kanamori & Hirota, 1987).

Thermochemical Generation : Research on thermochemical techniques for generating carbon monosulfide suggests its potential use in applications like CO chemical lasers (Buonadonna & Richardson, 1976).

Spectroscopy and Potential Energy Studies : Detailed studies on the spectroscopy and potential energy curves of carbon monosulfide enhance our understanding of its physical and chemical properties, which are crucial for its applications in various fields (Rui et al., 2013).

Chemical Reactivity and Polymerization : Research into the reactivity and polymerization of carbon monosulfide has opened up possibilities for its use in creating new materials and understanding reaction mechanisms (Klabunde et al., 1989).

Biological Sample Analysis : Carbon monosulfide has been used in high-resolution molecular absorption spectrometry for the determination of sulfur in biological materials, showcasing its utility in analytical chemistry (Ferreira et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methanidylidynesulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CS/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHPZXWIPWDXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

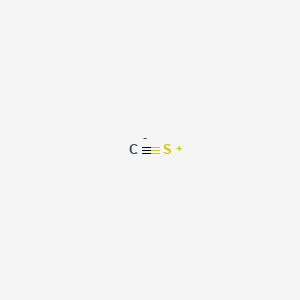

[C-]#[S+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69822-67-9 | |

| Record name | Carbon sulfide (CS), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69822-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00183645 | |

| Record name | Carbon sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbon monosulfide | |

CAS RN |

2944-05-0 | |

| Record name | Thiocarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

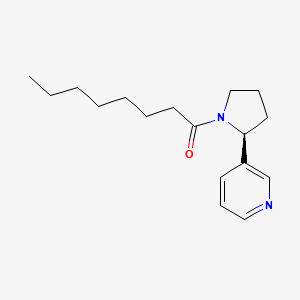

![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)